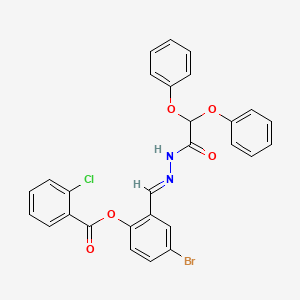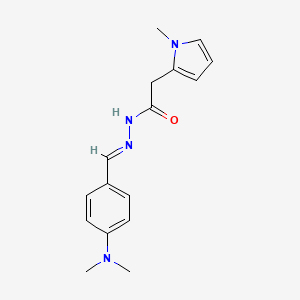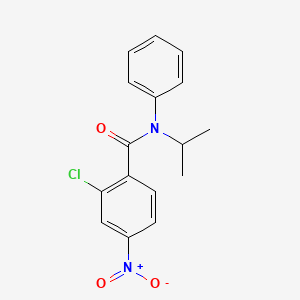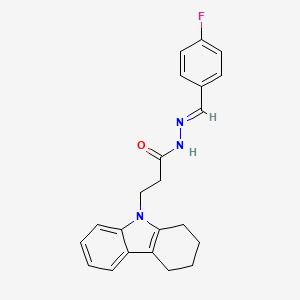![molecular formula C24H27N3O2S3 B12023495 (5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023495.png)
(5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the thienylmethylene and piperazinylhexyl groups. Common reagents used in these reactions include thioamides, aldehydes, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the thienylmethylene group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
tert-Butyl carbamate: Another compound with a different functional group arrangement.
Uniqueness
(5E)-3-[6-Oxo-6-(4-phenyl-1-piperazinyl)hexyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H27N3O2S3 |
|---|---|
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
(5E)-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H27N3O2S3/c28-22(26-15-13-25(14-16-26)19-8-3-1-4-9-19)11-5-2-6-12-27-23(29)21(32-24(27)30)18-20-10-7-17-31-20/h1,3-4,7-10,17-18H,2,5-6,11-16H2/b21-18+ |
InChI-Schlüssel |
ASQHOBJCUQEJEU-DYTRJAOYSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C(=CC4=CC=CS4)SC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12023417.png)
![3-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12023422.png)
![N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023427.png)



![2-(4-(1,3-Dioxoisoindolin-2-yl)butanamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12023462.png)
![1,3-dimethyl-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12023464.png)

![(3Z)-5-bromo-1-ethyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12023488.png)


![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12023514.png)
![Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023515.png)
